7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12ClN. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring.
Mechanism of Action
Target of Action
It is known that this compound is a chiral amine derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, in a stereospecific manner.
Biochemical Pathways
It has been used in studies of kinetic resolution of chiral amines with ω-transaminase , suggesting that it may be involved in amino acid metabolism or neurotransmitter synthesis.
Result of Action
Given its use in studies of kinetic resolution of chiral amines , it may influence the stereochemical outcome of enzymatic reactions.
Action Environment
The action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and pH . Furthermore, its efficacy may be influenced by the presence of other molecules in the biological system, such as cofactors, inhibitors, or competing substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:
Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 7th position.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains a bromine atom instead of chlorine.
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNIZNLBBLURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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